N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide
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Overview
Description
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE is a complex organic compound characterized by the presence of benzodioxole and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Methoxyphenyl Group Introduction: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using anisole and an appropriate alkylating agent.
Amidation: The final step involves the formation of the amide bond through a reaction between the alkylated benzodioxole and methoxyphenyl intermediates with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies exploring the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another compound with a benzodioxole group, used in different biological applications.
Uniqueness
N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-METHOXYPHENYL)PROPYL]-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PROPANAMIDE is unique due to its specific combination of benzodioxole and methoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds.
Properties
Molecular Formula |
C28H29NO6 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)propanamide |
InChI |
InChI=1S/C28H29NO6/c1-3-28(30)29(16-19-8-10-24-26(14-19)34-17-32-24)13-12-21(22-6-4-5-7-23(22)31-2)20-9-11-25-27(15-20)35-18-33-25/h4-11,14-15,21H,3,12-13,16-18H2,1-2H3 |
InChI Key |
DRWJCECOGZQNBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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